4,6-dichloro-N-cyclobutyl-1,3,5-triazin-2-amine
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Overview
Description
4,6-Dichloro-N-cyclobutyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C₇H₈Cl₂N₄. It belongs to the class of triazine compounds, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-cyclobutyl-1,3,5-triazin-2-amine typically involves the reaction of aminotriazine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetone at low temperatures (0–5°C) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-cyclobutyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a common reaction where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines in solvents such as acetone or dioxane at moderate temperatures (50–80°C).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Major Products Formed
Scientific Research Applications
4,6-Dichloro-N-cyclobutyl-1,3,5-triazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-cyclobutyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction is crucial for its antimicrobial and antifungal effects, as it disrupts essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-isopropylamino-1,3,5-triazine
- 4,6-Dichloro-1,3,5-triazine-2-amine
- 4,6-Dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine
Uniqueness
4,6-Dichloro-N-cyclobutyl-1,3,5-triazin-2-amine is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to other triazine derivatives. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel materials and pharmaceuticals .
Properties
Molecular Formula |
C7H8Cl2N4 |
---|---|
Molecular Weight |
219.07 g/mol |
IUPAC Name |
4,6-dichloro-N-cyclobutyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H8Cl2N4/c8-5-11-6(9)13-7(12-5)10-4-2-1-3-4/h4H,1-3H2,(H,10,11,12,13) |
InChI Key |
FOHMICLOGACUFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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